![molecular formula C11H16N4O B1425564 N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide CAS No. 1017022-80-8](/img/structure/B1425564.png)
N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide
Overview
Description
“N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” (also referred to as NHPI) is an organic compound . It has drawn significant attention in the fields of chemical and biological research. The CAS Number of this compound is 1017022-80-8 .
Molecular Structure Analysis
The molecular formula of “N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” is C11H16N4O . The InChI code is 1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,11H,1-3,6-7,12H2 .Physical And Chemical Properties Analysis
The molecular weight of “N’-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide” is 220.27 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis and Evaluation in Medical Chemistry
Research indicates that N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide derivatives have been synthesized and evaluated for various applications in medical chemistry. For instance, some derivatives have been studied for their anti-hyperglycemic properties and shown to decrease serum levels of glucose, potentially acting as ameliorative agents against streptozotocin-induced diabetes and its pathological effects on blood glucose, liver function, and kidney function (Moustafa et al., 2021).
Chemical Synthesis Techniques
The compound and its derivatives have been a focus in chemical synthesis studies. For instance, efficient synthesis methods for long-chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides have been reported, showcasing the potential applications of these compounds in various chemical and pharmaceutical contexts (Aksamitowski et al., 2017).
Molecular Structure Analysis
Studies have also delved into the molecular structure and conformation of related piperidine derivatives. For example, an analysis of the molecular salt paliperidonium nitrate, which includes a piperidine ring, provides insights into the conformational aspects of these compounds (Ge & Luo, 2012).
Potential Therapeutic Applications
Several derivatives of N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide are being explored for potential therapeutic applications. Research into compounds like 3-(pyrrolidin-1-yl)piperidine, a derivative with importance in medicinal chemistry, suggests ongoing interest in developing novel therapeutic agents based on these chemical structures (Smaliy et al., 2011).
Biophysical and Biochemical Properties
The biophysical and biochemical properties of related piperidine compounds are also a subject of research, as seen in studies like the molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJFZVRBRGLFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57368820 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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